molecular formula C15H13FN4O5 B15294733 (E)-Deschlorophenyl Fluoxastrobin-d4

(E)-Deschlorophenyl Fluoxastrobin-d4

Cat. No.: B15294733
M. Wt: 352.31 g/mol
InChI Key: HGGMQELFVNXQAD-UHDUEGNVSA-N
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Description

(E)-Deschlorophenyl Fluoxastrobin-d4 is a deuterated analog of Fluoxastrobin, a fungicide belonging to the strobilurin class. This compound is characterized by the replacement of hydrogen atoms with deuterium, which can be useful in various scientific studies, particularly in understanding metabolic pathways and improving the stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Deschlorophenyl Fluoxastrobin-d4 typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Fluoxastrobin Core: This involves the coupling of a phenyl ring with a fluoroalkyl group under specific conditions.

    Deuteration: The hydrogen atoms in the phenyl ring are replaced with deuterium using deuterated reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(E)-Deschlorophenyl Fluoxastrobin-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

(E)-Deschlorophenyl Fluoxastrobin-d4 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study metabolic pathways and degradation products.

    Biology: Employed in studies to understand the interaction of fungicides with biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a tool in drug metabolism studies.

    Industry: Utilized in the development of more stable and effective fungicides.

Mechanism of Action

The mechanism of action of (E)-Deschlorophenyl Fluoxastrobin-d4 involves the inhibition of mitochondrial respiration in fungi. It targets the cytochrome bc1 complex, disrupting the electron transport chain and leading to the accumulation of reactive oxygen species, which ultimately results in fungal cell death.

Comparison with Similar Compounds

Similar Compounds

    Fluoxastrobin: The non-deuterated analog of (E)-Deschlorophenyl Fluoxastrobin-d4.

    Azoxystrobin: Another strobilurin fungicide with a similar mode of action.

    Pyraclostrobin: A strobilurin fungicide with a broader spectrum of activity.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which can enhance the stability and metabolic profile of the compound. This makes it particularly valuable in scientific research for studying metabolic pathways and improving the efficacy of fungicides.

Properties

Molecular Formula

C15H13FN4O5

Molecular Weight

352.31 g/mol

IUPAC Name

5-fluoro-4-[2-[(Z)-N-methoxy-C-(5,5,6,6-tetradeuterio-1,4,2-dioxazin-3-yl)carbonimidoyl]phenoxy]-1H-pyrimidin-6-one

InChI

InChI=1S/C15H13FN4O5/c1-22-19-12(15-20-24-7-6-23-15)9-4-2-3-5-10(9)25-14-11(16)13(21)17-8-18-14/h2-5,8H,6-7H2,1H3,(H,17,18,21)/b19-12-/i6D2,7D2

InChI Key

HGGMQELFVNXQAD-UHDUEGNVSA-N

Isomeric SMILES

[2H]C1(C(ON=C(O1)/C(=N\OC)/C2=CC=CC=C2OC3=C(C(=O)NC=N3)F)([2H])[2H])[2H]

Canonical SMILES

CON=C(C1=CC=CC=C1OC2=C(C(=O)NC=N2)F)C3=NOCCO3

Origin of Product

United States

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